1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane
CAS No.: 175884-78-3
Cat. No.: VC8082009
Molecular Formula: C8H18O3Si2
Molecular Weight: 218.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175884-78-3 |
---|---|
Molecular Formula | C8H18O3Si2 |
Molecular Weight | 218.4 g/mol |
IUPAC Name | ethenyl-(ethenyl-methoxy-methylsilyl)oxy-methoxy-methylsilane |
Standard InChI | InChI=1S/C8H18O3Si2/c1-7-12(5,9-3)11-13(6,8-2)10-4/h7-8H,1-2H2,3-6H3 |
Standard InChI Key | SPCHDFGQKLHKIZ-UHFFFAOYSA-N |
SMILES | CO[Si](C)(C=C)O[Si](C)(C=C)OC |
Canonical SMILES | CO[Si](C)(C=C)O[Si](C)(C=C)OC |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a central disiloxane (Si–O–Si) backbone with two silicon atoms, each bonded to a methoxy (–OCH₃), methyl (–CH₃), and vinyl (–CH=CH₂) group. This arrangement creates a symmetrical structure (Fig. 1), with the molecular formula C₈H₁₈O₃Si₂ and a molecular weight of 218.39772 g/mol .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 104–108°C (at 115 mmHg) | |
Molecular Formula | C₈H₁₈O₃Si₂ | |
Molecular Weight | 218.39772 g/mol | |
Hazard Classification | F+ (Highly Flammable) |
The presence of both electron-donating (methoxy) and reactive (vinyl) groups confers dual functionality, making it valuable for crosslinking reactions and polymer synthesis.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While explicit synthetic routes for this compound are sparsely documented, analogous disiloxanes are typically prepared via hydrolysis-condensation of chlorosilane precursors. A plausible pathway involves:
-
Methoxylation: Reaction of dichlorosilane intermediates with methanol to introduce methoxy groups.
-
Vinylation: Substitution of remaining chlorine atoms with vinyl groups using Grignard reagents or vinylmagnesium bromide.
-
Condensation: Controlled hydrolysis of intermediate silanols to form the Si–O–Si linkage .
Reaction conditions (temperature, solvent, catalyst) critically influence yield and purity. For instance, acid or base catalysts may accelerate condensation, while inert atmospheres prevent premature polymerization of vinyl groups .
Industrial Manufacturing
Industrial production scales these reactions using continuous-flow reactors to enhance efficiency. Key considerations include:
-
Purification: Distillation under reduced pressure (as indicated by its boiling point) .
-
Stabilization: Addition of radical inhibitors to prevent vinyl group polymerization during storage.
Chemical Reactivity and Functionalization
Vinyl Group Reactivity
The vinyl (–CH=CH₂) substituents enable participation in:
-
Hydrosilylation: Catalytic addition of Si–H bonds across the double bond, forming Si–C linkages .
-
Radical Polymerization: Initiated by peroxides or UV light, yielding polysiloxane networks.
-
Epoxidation: Reaction with peracids to form epoxide derivatives for further functionalization.
Methoxy Group Reactivity
Methoxy groups (–OCH₃) undergo:
-
Nucleophilic Substitution: Replacement with alkoxy, amino, or thiol groups under acidic/basic conditions.
-
Transesterification: Exchange with higher alcohols in the presence of transition metal catalysts.
Applications in Materials Science
Silicone Elastomers
The compound serves as a crosslinker in heat-cured silicone rubbers. Its dual vinyl and methoxy groups enable:
-
Covalent Crosslinking: Via platinum-catalyzed hydrosilylation with Si–H functional polysiloxanes.
-
Moisture-Cured Networks: Methoxy groups hydrolyze in humid environments, forming silanol (Si–OH) intermediates that condense into Si–O–Si bonds .
Hybrid Organic-Inorganic Polymers
Copolymerization with organic monomers (e.g., styrene, acrylates) produces materials combining silicone thermal stability with organic flexibility. Applications include:
-
Protective Coatings: Enhanced resistance to UV and oxidative degradation.
-
Dielectric Materials: Low dielectric constants for electronics insulation .
Comparative Analysis with Related Disiloxanes
Table 2: Structural and Functional Comparisons
Compound | Substituents | Key Applications |
---|---|---|
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane | –OCH₃, –CH₃, –CH=CH₂ | Crosslinkers, coatings |
1,3-Dimethyl-1,3-diphenyldisiloxane | –CH₃, –C₆H₅ | Ligands, catalysts |
1,1,3,3-Tetraphenyldisiloxane | –C₆H₅ | High-temperature lubricants |
The methoxy and vinyl groups in the target compound provide greater reactivity than phenyl-substituted analogs, enabling its use in dynamic curing systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume